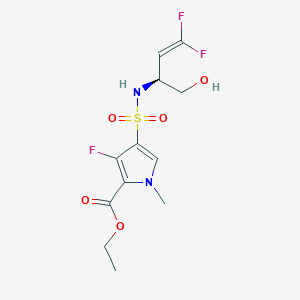![molecular formula C18H21N5O3S2 B13362608 6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362608.png)
6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triazole derivatives, including methyl 2-(2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether, typically involves the use of nitrogen sources such as amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone . The process often employs copper-catalyzed cross-couplings due to their efficiency, low toxicity, and good functional tolerance .
Industrial Production Methods
Industrial production of triazole derivatives can be scaled up using similar synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 2-(2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of methyl 2-(2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether involves its interaction with specific molecular targets and pathways. The triazole moiety can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole, which are well-known for their antifungal properties . Other related compounds include trazodone and nefazodone, which are used as antidepressants .
Uniqueness
Its combination of a triazole ring with a piperidine and thiadiazole moiety makes it a versatile compound with a broad spectrum of activities .
Propiedades
Fórmula molecular |
C18H21N5O3S2 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H21N5O3S2/c1-26-15-6-4-3-5-13(15)7-8-16-21-23-17(19-20-18(23)27-16)14-9-11-22(12-10-14)28(2,24)25/h3-8,14H,9-12H2,1-2H3/b8-7+ |
Clave InChI |
KZEATFURLXDLDJ-BQYQJAHWSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
SMILES canónico |
COC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B13362554.png)
![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362565.png)



![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B13362581.png)

![{3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile](/img/structure/B13362594.png)
![6-(3,4-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362616.png)


